

Application Notes and Protocols for Kinase Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the inhibitory activity of kinase inhibitors, with a specific focus on **PF-06737007** as a pan-Trk inhibitor and a general protocol for assessing IRAK4 kinase inhibition.

Part 1: PF-06737007 - A Pan-Trk Kinase Inhibitor

PF-06737007 is a potent inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C. The following data summarizes its inhibitory activity.

Data Presentation: PF-06737007 Inhibition Profile

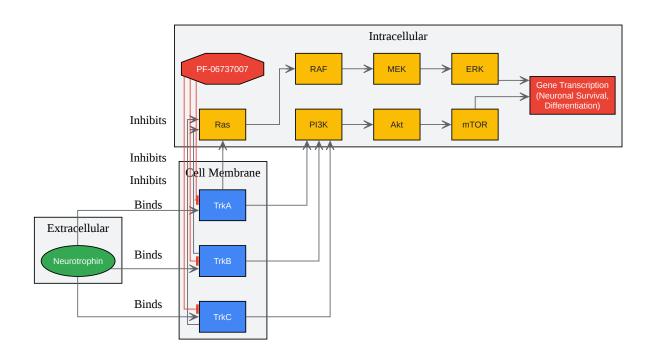
Kinase Target	IC50 (nM)
TrkA	7.7
TrkB	15
TrkC	3.9

Signaling Pathway

The Trk signaling pathway plays a crucial role in neuronal survival, differentiation, and function. Ligand binding to the Trk receptor induces dimerization and autophosphorylation of the kinase



domain, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. **PF-06737007** inhibits this initial phosphorylation event.



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Caption: Trk Signaling Pathway and Inhibition by PF-06737007.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for PF-06737007

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of **PF-06737007** to Trk kinases.[1]

Objective: To determine the IC50 value of **PF-06737007** for TrkA, TrkB, and TrkC kinases.

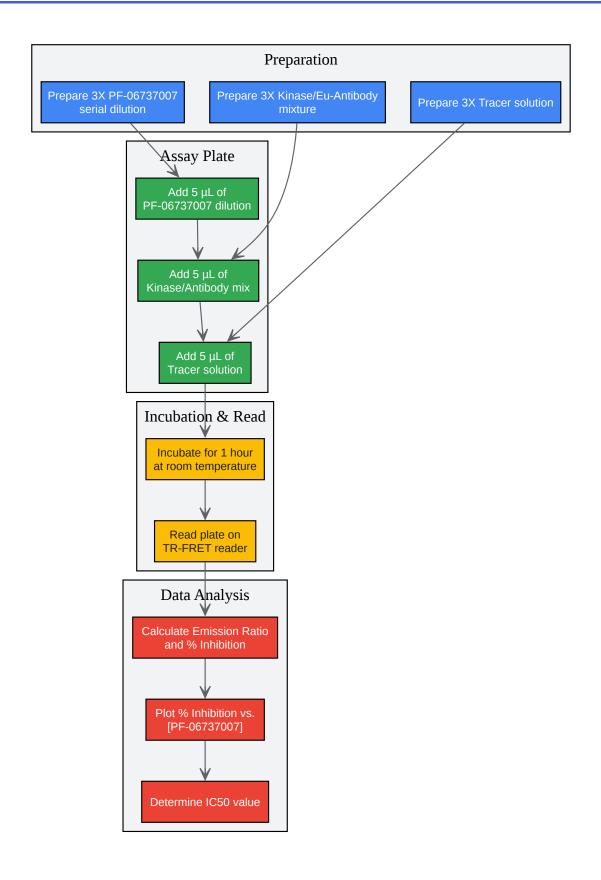


Materials:

- TrkA, TrkB, or TrkC enzyme (recombinant)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer (ATP-competitive, fluorescently labeled)
- PF-06737007
- · Assay Buffer
- 384-well microplates
- TR-FRET compatible plate reader

Experimental Workflow





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Caption: LanthaScreen™ Kinase Binding Assay Workflow.



Procedure:

- Compound Preparation: Prepare a serial dilution of **PF-06737007** in DMSO. Further dilute in assay buffer to achieve a 3X final concentration.
- Kinase/Antibody Mixture: Prepare a 3X solution of the respective Trk kinase and the Eu-anti-Tag antibody in assay buffer.
- Tracer Preparation: Prepare a 3X solution of the kinase tracer in assay buffer.
- Assay Assembly: In a 384-well plate, add 5 μ L of the **PF-06737007** dilution, followed by 5 μ L of the kinase/antibody mixture, and finally 5 μ L of the tracer solution.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate using a TR-FRET plate reader, measuring emission at two wavelengths (e.g., acceptor and donor emission).
- Data Analysis: Calculate the emission ratio and determine the percent inhibition at each compound concentration. Plot the percent inhibition against the logarithm of the PF-06737007 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

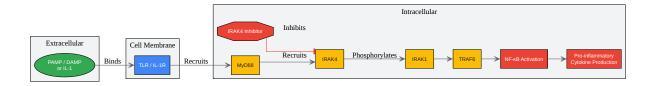
Part 2: General Protocol for IRAK4 Kinase Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a critical component of the innate immune signaling pathway.[2] The following protocol provides a general method for assessing the activity of IRAK4 inhibitors.

Signaling Pathway

Activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R) leads to the recruitment of MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of NF-kB and the production of pro-inflammatory cytokines.[2][3]





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Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocol: Transcreener® ADP² FP Kinase Assay for IRAK4

This protocol outlines a high-throughput screening (HTS) compatible assay that measures the ADP produced by the kinase reaction.[4][5]

Objective: To determine the potency of a test compound to inhibit IRAK4 kinase activity by quantifying ADP production.

Materials:

- IRAK4 enzyme (recombinant)
- Myelin Basic Protein (MBP) substrate
- ATP
- Test Compound
- Transcreener® ADP² FP Assay Kit (containing ADP Alexa 594 Tracer and ADP² Antibody)
- Assay Buffer



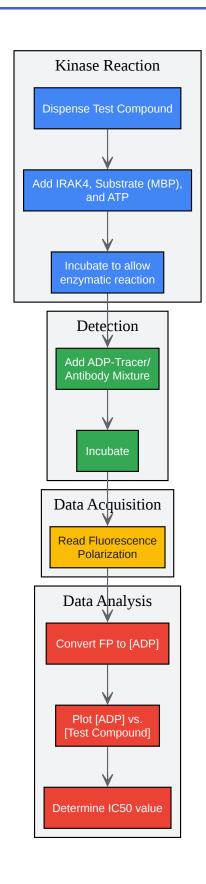




- 384-well microplates
- Fluorescence polarization plate reader

Experimental Workflow





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Caption: Transcreener® ADP2 FP Kinase Assay Workflow.



Procedure:

- Compound Plating: Dispense serial dilutions of the test compound into a 384-well plate.
- Kinase Reaction Initiation: Add a mixture of IRAK4 enzyme, MBP substrate, and ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for ADP production.
- Detection: Add the Transcreener® ADP² detection mixture (ADP Alexa 594 Tracer and ADP² Antibody) to each well. This will stop the kinase reaction.
- Incubation: Incubate the plate for a short period to allow the detection reagents to equilibrate.
- Data Acquisition: Read the fluorescence polarization (FP) signal on a compatible plate reader.
- Data Analysis: Convert the FP values to the concentration of ADP produced using a standard curve. Plot the ADP concentration against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

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